molecular formula C11H10FNO2 B1337814 3-(5-fluoro-1H-indol-3-yl)propanoic Acid CAS No. 7394-78-7

3-(5-fluoro-1H-indol-3-yl)propanoic Acid

Cat. No. B1337814
CAS RN: 7394-78-7
M. Wt: 207.2 g/mol
InChI Key: VWGFABPQHOAUQY-UHFFFAOYSA-N
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Description

“3-(5-fluoro-1H-indol-3-yl)propanoic Acid” is a chemical compound that has gathered attention due to its unique physical, chemical, and biological properties. It is a derivative of tryptophan and has a molecular formula of C11H10FNO2 . It is also known as 5-Fluoro-Trp and is nonspecifically cytotoxic .


Synthesis Analysis

Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .


Molecular Structure Analysis

The molecular structure of “3-(5-fluoro-1H-indol-3-yl)propanoic Acid” consists of an indole core with a fluorine atom at the 5th position and a propanoic acid group attached to the 3rd position . The average mass is 207.201 Da and the monoisotopic mass is 207.069550 Da .


Chemical Reactions Analysis

The structure-activity relationships studied using the isolated enzyme and by cell-based assays revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are essential for good inhibitory activity against cPLA2α .

Scientific Research Applications

Organic Synthesis and Chemistry

Indole derivatives are pivotal in organic synthesis, inspiring numerous methodologies for their preparation due to their prevalence in natural products and pharmaceuticals. The review by Taber and Tirunahari highlights the diverse strategies for indole synthesis, underscoring the importance of indole and its derivatives in organic chemistry (Taber & Tirunahari, 2011). Such methodologies can be instrumental in synthesizing compounds like "3-(5-fluoro-1H-indol-3-yl)propanoic Acid" for further research applications.

Environmental Science

Research on per- and poly-fluoroalkyl substances (PFASs) sheds light on the environmental impact of fluorinated compounds. Studies have detailed the pollution characteristics and sources of PFASs in water bodies, highlighting the need for understanding the behavior of fluorinated indoles in the environment (Wang et al., 2022).

Pharmacology and Drug Development

Fluorinated compounds, including indole derivatives, are explored for their pharmacological properties. Chlorogenic acid, a phenolic compound with a similar functional diversity to indole derivatives, has shown a range of biological and therapeutic roles, indicating the potential pharmacological applications of fluorinated indole compounds (Naveed et al., 2018).

Biotechnology and Microbial Degradation

The microbial degradation of polyfluoroalkyl chemicals highlights the environmental fate and potential bioremediation strategies for fluorinated compounds. Understanding the microbial pathways involved in degrading such substances can inform the environmental management of fluorinated indole derivatives (Liu & Avendaño, 2013).

properties

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGFABPQHOAUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447675
Record name 3-(5-Fluoro-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-fluoro-1H-indol-3-yl)propanoic Acid

CAS RN

7394-78-7
Record name 3-(5-Fluoro-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thus, a solution of 5-fluoroindole (1.35 g, 0.010 mole) in 10 mL of acetic acid containing acrylic acid (1.5 mL, 0.022 mole) and acetic anhydride (1.9 mL, 0.02 mole) was heated (oil bath) at 90° C. under Ar for 5 days. The volatiles were then removed in vacuo and the residue was taken up in 3 N NaOH. Insoluble material was removed by filtration and the filtrate was acidified with conc. HCl and then extracted with CH2Cl2. The organic extract was dried (Na2SO4) and evaporated to give the product (1.19 g, 57%) as a solid which was used without further purification: IR (neat) 3420, 1710 cm-1 ; 1Hnmr (200 MHz, CDCl3) δ 7.94 (br s, 1H), 7.28-7.18 (m, 3H), 7.05 (d, J=2.5 Hz, 1H), 6.93 (dt, J=9.0, 2.6 Hz, 1H), 3.05 (t, J=7.5 Hz, 2H), 2.73 (t, J=7.6 Hz, 2H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JJ Füller, R Röpke, J Krausze, KE Rennhack… - Journal of Biological …, 2016 - ASBMB
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral, and anticancer drugs. The initial step of violacein …
Number of citations: 53 www.jbc.org
W Blankenfeldt, S Schulz, D Jahn, J Moser - 2016 - researchgate.net
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral and anticancer drugs. The initial step of violacein …
Number of citations: 0 www.researchgate.net
A Meden, D Knez, X Brazzolotto, F Nachon… - European journal of …, 2022 - Elsevier
Lead optimization of a series of tryptophan-based nanomolar butyrylcholinesterase (BChE) inhibitors led to tertiary amines as highly potent, achiral, sp 3 -rich analogues with better …
C Alleyne, RP Amin, B Bhatt, E Bianchi… - Journal of Medicinal …, 2020 - ACS Publications
Series of Novel and Highly Potent Cyclic Peptide PCSK9 Inhibitors Derived from an mRNA Display Screen and Optimized via Structure-Based Design | Journal of Medicinal Chemistry …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk
BY Ruiz - 2021 - search.proquest.com
Proteins are important macromolecules that carry out most biological functions and are enabled to do so by the diverse chemistries of the twenty amino acids. Changes in the amino …
M Shu, R Yu, Y Zhang, J Wang, L Yang… - Medicinal …, 2013 - ingentaconnect.com
In this paper, VSTPV, was recruited as a novel set of structural and topological descriptors derived from principal component analysis (PCA) on 85 structural and topological variables of …
P Muigg, J Rosén, L Bohlin, A Backlund - Phytochemistry reviews, 2013 - Springer
Nature represents a vast source of chemical diversity, which is supposed to cover broader areas of chemical space than synthetically obtained substances typical of medicinal chemistry…

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